molecular formula C12H22N4O2 B11728733 tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate

tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate

Cat. No.: B11728733
M. Wt: 254.33 g/mol
InChI Key: AWILRAGQOLXVPF-UHFFFAOYSA-N
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Description

tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate: is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate can be achieved through multiple synthetic routes. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the pyrazole ring.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The amino and butan-2-yl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (4-aminobenzyl)carbamate
  • N-Boc-1,4-butanediamine
  • tert-butyl (4-bromobutyl)carbamate

Uniqueness

tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential for diverse applications .

Properties

Molecular Formula

C12H22N4O2

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-butan-2-ylpyrazol-3-yl)carbamate

InChI

InChI=1S/C12H22N4O2/c1-6-8(2)16-10(9(13)7-14-16)15-11(17)18-12(3,4)5/h7-8H,6,13H2,1-5H3,(H,15,17)

InChI Key

AWILRAGQOLXVPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(C=N1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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